molecular formula C13H21NO4 B5824724 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Cat. No.: B5824724
M. Wt: 255.31 g/mol
InChI Key: ZPFOXBJGVIUHDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol involves several steps. One common method includes the reaction of 3,4-dimethylaniline with D-ribose under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol can be compared with other similar compounds, such as:

    1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-glucitol: Similar in structure but differs in the sugar moiety.

    1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-mannitol: Another similar compound with a different sugar component.

    1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-xylitol: Shares the same phenylamino group but has a different sugar backbone.

The uniqueness of this compound lies in its specific structure and its role as a riboflavin intermediate, which distinguishes it from other similar compounds .

Properties

IUPAC Name

5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOXBJGVIUHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952825
Record name 1-Deoxy-1-(3,4-dimethylanilino)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3051-94-3
Record name 3,4-Xylidino-D-ribitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122032
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19654
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-1-(3,4-dimethylanilino)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-xylidino-D-ribitol
Source European Chemicals Agency (ECHA)
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